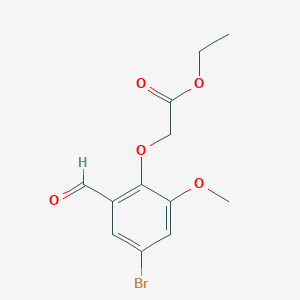

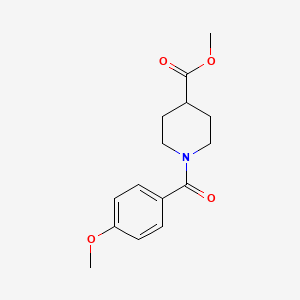

Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

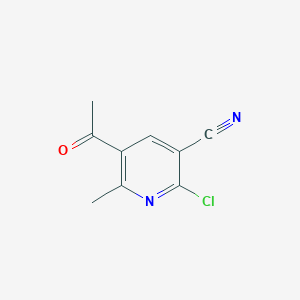

The synthesis of related compounds typically involves multi-step organic reactions, including alkylation, reduction, and cycloaddition reactions. For instance, ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, was synthesized via alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction . Similarly, the synthesis of 1-methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl involved sulfide etherification, amination, and Nenitzescu reactions . These methods could potentially be adapted for the synthesis of Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction techniques have been used to determine the crystal structures of related compounds, revealing information about molecular conformations and intermolecular interactions. For example, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate showed that the carbon and oxygen atoms in the molecule are nearly coplanar, with molecules stacking due to C-H···π interactions . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate.

Chemical Reactions Analysis

The reactivity of related compounds has been explored through various chemical reactions. The title compound in paper was synthesized by an intramolecular cycloaddition reaction, which is a common strategy for constructing complex molecular frameworks. The presence of functional groups such as formyl and methoxy in Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate suggests that it may undergo similar reactions, potentially leading to the formation of cyclic structures or facilitating conjugate addition reactions.

Physical and Chemical Properties Analysis

Spectroscopic techniques, including FT-IR, NMR, and UV/Vis, have been employed to characterize the physical and chemical properties of related compounds. For instance, the experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate showed two bands, which were assigned to electronic transitions based on TD-DFT calculations . The physical properties such as solubility, melting point, and boiling point can be inferred from the molecular structure and intermolecular interactions observed in crystallographic studies . The presence of bromo, formyl, and methoxy groups in Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate would influence its spectroscopic properties and solubility in various solvents.

科学研究应用

Crystal and Molecular Structure Studies

- The crystal and molecular structures of related compounds have been studied, providing insights into their stability and potential applications in materials science. For instance, research on chalcone derivatives, which share structural similarities, highlighted their importance in activated unsaturated systems for conjugated addition reactions with carbanions, exhibiting a multitude of biological activities (M. Kaur et al., 2012).

Synthesis and Biological Activity

- Studies have synthesized and evaluated the biological activities of derivatives, indicating potential applications in pharmaceuticals. For example, novel nitrogen-containing bromophenols isolated from marine red algae showed potent radical scavenging activity, suggesting their use as natural antioxidants (Ke-kai Li et al., 2012).

Toxicological Bioassay

- Research aimed at synthesizing new compounds from eugenol and evaluating their toxicity against larvae of Artemia salina Leach resulted in moderate toxicity findings, underlining the importance of structural modifications to optimize biological activities (Herbert Igor Rodrigues de Medeiros et al., 2020).

Antimicrobial Evaluation

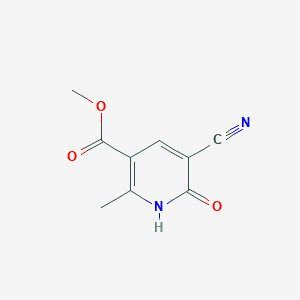

- The antimicrobial evaluation of 1,3,4-thiadiazole derivatives of a structurally similar compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrated significant activity against various microbial strains. This research indicates the potential for developing new antimicrobial agents (M. Noolvi et al., 2016).

Synthesis and Evaluation as Anti-Mycobacterial Agents

- Further synthesis efforts have led to phenoxy acetic acid derivatives that were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H 37 Rv, showcasing the compound's potential in tuberculosis treatment (M. Yar et al., 2006).

安全和危害

属性

IUPAC Name |

ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO5/c1-3-17-11(15)7-18-12-8(6-14)4-9(13)5-10(12)16-2/h4-6H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFJGOAIKJRSEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363070 |

Source

|

| Record name | ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate | |

CAS RN |

20037-36-9 |

Source

|

| Record name | ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)

![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)

![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)